[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol
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Overview
Description
[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol is a complex organic compound characterized by its unique structure, which includes a hydroxyamino group, a phenyl ring, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted dioxane derivative with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities and ensure a high-quality final product.
Chemical Reactions Analysis
Types of Reactions
[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenyl ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[5-(Amino)-2-phenyl-1,3-dioxan-5-yl]methanol: Similar structure but with an amino group instead of a hydroxyamino group.
[5-(Nitro)-2-phenyl-1,3-dioxan-5-yl]methanol: Contains a nitro group, leading to different reactivity and applications.
[5-(Hydroxy)-2-phenyl-1,3-dioxan-5-yl]methanol: Similar but lacks the amino functionality.
Uniqueness
The presence of the hydroxyamino group in [5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol provides unique reactivity and potential for forming hydrogen bonds, making it distinct from its analogs. This uniqueness can be leveraged in various applications, particularly in medicinal chemistry and material science.
Properties
CAS No. |
126006-28-8 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
[5-(hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C11H15NO4/c13-6-11(12-14)7-15-10(16-8-11)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2 |
InChI Key |
QGWKSGXNIVWLBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)(CO)NO |
Origin of Product |
United States |
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